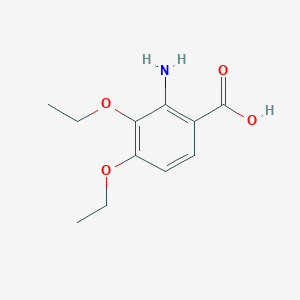

2-Amino-3,4-diethoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3,4-diethoxybenzoic acid is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Amino-3,4-diethoxybenzoic acid plays a role in the synthesis of condensed heterocyclic compounds. A study demonstrated its use in rhodium-catalyzed oxidative coupling with internal alkynes, leading to derivatives with potential applications in fluorescence and organic synthesis (Shimizu et al., 2009).

Nucleoside Protection

It is used in protecting the exocyclic amino group of nucleosides, showing high selectivity and stability under controlled conditions, particularly in oligodeoxyribonucleotide synthesis (Mishra & Misra, 1986).

Peptide Mimicry and Synthesis

This compound can mimic a tripeptide β-strand and form β-sheet-like hydrogen-bonded dimers, useful in peptide synthesis (Nowick et al., 2000).

Synthesis of Unnatural Amino Acids

This compound is integral in synthesizing new classes of unnatural amino acids, expanding the possibilities in the field of biochemistry and pharmacology (Trofimov et al., 2009).

Functional Group Transformations

It is involved in the oxidation of alcohols to carbonyl compounds, playing a crucial role in various chemical transformations (Nair, 2020).

Antiallergic Activity

Studies indicate its derivatives' potential in antiallergic activity, showing promise in pharmacological applications (Wade et al., 1983).

Derivatization Reagents

It acts as a derivatization reagent for hydroxyl and amino compounds, useful in analytical chemistry (Tsuruta & Kohashi, 1987).

Glycan Analysis

This compound is used in glycan analysis, enhancing mass spectrometric sensitivity and simplifying glycan profiles (Hronowski et al., 2020).

Glycosidase Inhibition

This compound shows significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, relevant in medicinal chemistry (Li et al., 2008).

Anticoccidial Activity

Its derivatives demonstrate anticoccidial activity, important in veterinary medicine (Rogers et al., 1964).

Conductivity Research

The compound is used in research on the conductivity of polymers, specifically polyaniline doped with benzoic acid and its derivatives (Amarnath & Palaniappan, 2005).

Solubility Studies

It's involved in Abraham model correlations for solute transfer into solvents, contributing to physical chemistry research (Hart et al., 2015).

Electrosynthesis of Polymers

This acid is used in the electrochemical polymerization of aminobenzoic acids, influencing the properties of conducting polymers (Thiemann & Brett, 2001).

Biosynthesis Applications

It has been utilized in genetically engineered Escherichia coli for the production of dihydroxy-dihydrobenzoic acids, a field of bioengineering (Franke et al., 2003).

Enzymatic Deamination Studies

This compound is relevant in studying the enzymatic deamination of chemically unstable intermediates in metabolic pathways (Orii et al., 2004).

Synthesis of Phosphino Amino Acids

It's involved in synthesizing phosphino amino acids from 2-phosphinophenols, formaldehyde, and amino acids (Karasik et al., 2001).

Crystalline Structure Analysis

This acid contributes to the study of molecular structures and hydrogen bonding in crystalline materials (Balasubramani et al., 2006).

Organometallic Materials Fabrication

It's used in synthesizing organometallic complexes for responsive crystalline materials, highlighting its role in materials science (Bacchi et al., 2012).

Intermediate in Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of amisulpride, a therapeutic drug (Wang Yu, 2008).

Template Polymerization and Molecular Recognition

It is used in template polymerization for the molecular recognition of 2-amino alcohols, pertinent to synthetic chemistry (Ishida et al., 2003).

Safety and Hazards

Future Directions

Sigma-Aldrich provides 2-Amino-3,4-diethoxybenzoic acid to early discovery researchers, indicating its potential for future research applications . Additionally, benzoic acid derivatives have been studied for their potential applications in various fields, including as anti-inflammatory agents .

Relevant Papers There are several papers related to the study of benzoic acid derivatives and their potential applications . These papers could provide further insights into the properties and potential uses of this compound.

Properties

IUPAC Name |

2-amino-3,4-diethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-15-8-6-5-7(11(13)14)9(12)10(8)16-4-2/h5-6H,3-4,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYLVSKCHUEVJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)O)N)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80488307 |

Source

|

| Record name | 2-Amino-3,4-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-72-9 |

Source

|

| Record name | 2-Amino-3,4-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)

![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)

![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)

![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)